Etarotene

Description

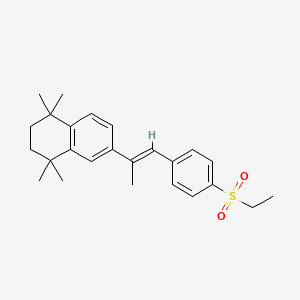

devoid of bone toxicity; RN given refers to (E)-isomer; structure given in first source

Properties

CAS No. |

87719-32-2 |

|---|---|

Molecular Formula |

C25H32O2S |

Molecular Weight |

396.6 g/mol |

IUPAC Name |

6-[(E)-1-(4-ethylsulfonylphenyl)prop-1-en-2-yl]-1,1,4,4-tetramethyl-2,3-dihydronaphthalene |

InChI |

InChI=1S/C25H32O2S/c1-7-28(26,27)21-11-8-19(9-12-21)16-18(2)20-10-13-22-23(17-20)25(5,6)15-14-24(22,3)4/h8-13,16-17H,7,14-15H2,1-6H3/b18-16+ |

InChI Key |

UDAZCXVIYSIEFX-FBMGVBCBSA-N |

Isomeric SMILES |

CCS(=O)(=O)C1=CC=C(C=C1)/C=C(\C)/C2=CC3=C(C=C2)C(CCC3(C)C)(C)C |

Canonical SMILES |

CCS(=O)(=O)C1=CC=C(C=C1)C=C(C)C2=CC3=C(C=C2)C(CCC3(C)C)(C)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

arotinoid ethylsulfone ethyl 4-(2-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthyl)propenyl)phenylsulfone Ro 15-1570 Ro-15-1570 |

Origin of Product |

United States |

Foundational & Exploratory

Etarotene mechanism of action in cancer cells

An in-depth analysis of the mechanism of action of etarotene in cancer cells could not be conducted as no information on a compound named "this compound" was found in the provided search results. It is possible that "this compound" is a misspelling of "tazarotene," a known retinoid drug with researched anticancer properties. The provided search results contain extensive information on the mechanism of action of tazarotene and beta-carotene in cancer cells.

Should the user confirm that "tazarotene" was the intended subject, a comprehensive technical guide can be produced, detailing its mechanism of action, including its effects on retinoic acid receptors, gene regulation, cell cycle progression, and apoptosis, supported by quantitative data and experimental protocols. This would also include the requested Graphviz diagrams of relevant signaling pathways.

Without this clarification, it is not possible to provide a response that accurately addresses the user's query on "this compound."

Etarotene: An In-depth Technical Guide on its Biological Activity as a Retinoid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etarotene, also known by its synonyms Arotinoid ethyl sulfone and Ro 15-1570, is a synthetic retinoid, a class of compounds structurally related to vitamin A.[1][2][3] As an ethylsulfonyl derivative of arotinoic acid, this compound is recognized for its potential to induce cell differentiation and exhibit antineoplastic activities.[1][2] Like other retinoids, its biological effects are primarily mediated through the activation of nuclear retinoic acid receptors (RARs), which subsequently modulate the expression of specific genes involved in cell growth, differentiation, and apoptosis. This technical guide provides a comprehensive overview of the biological activity of this compound, with a focus on its retinoid-related mechanisms, quantitative data on related compounds, and detailed experimental protocols for its evaluation.

Mechanism of Action

The primary mechanism of action for this compound, as a retinoid, involves its interaction with the nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs). This process can be summarized in the following steps:

-

Cellular Uptake and Binding: this compound, being a lipophilic molecule, can diffuse across the cell membrane. Inside the cell, it can bind to cellular retinoic acid-binding proteins (CRABPs), which facilitate its transport to the nucleus.

-

Nuclear Receptor Activation: In the nucleus, this compound binds to RARs. There are three subtypes of RARs: RARα, RARβ, and RARγ.

-

Heterodimerization and DNA Binding: Upon ligand binding, the RAR undergoes a conformational change and forms a heterodimer with an RXR. This RAR-RXR heterodimer then binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) located in the promoter regions of target genes.

-

Transcriptional Regulation: In the absence of a ligand, the RAR-RXR heterodimer is often bound to corepressor proteins, which inhibit gene transcription. The binding of this compound induces the dissociation of these corepressors and the recruitment of coactivator proteins. This coactivator complex then promotes the transcription of target genes, leading to the synthesis of new proteins that mediate the biological effects of the retinoid. These effects include the regulation of cell proliferation, induction of differentiation, and in some contexts, apoptosis.

Quantitative Data

Table 1: Binding Affinity of Arotinoid Acid (TTNPB) for Retinoic Acid Receptors (RARs)

| Receptor Subtype | IC50 (nM) |

| mRARα | 3.8 |

| mRARβ | 4.0 |

| mRARγ | 4.5 |

-

IC50: The concentration of the compound required to inhibit 50% of the binding of a radiolabeled ligand. Data from a competitive binding assay with [3H]tRA.

Table 2: Potency of Arotinoid Acid (TTNPB) in Transcriptional Activation

| Receptor Subtype | EC50 (nM) |

| mRARα | 2.0 |

| mRARβ | 1.1 |

| mRARγ | 0.8 |

-

EC50: The concentration of the compound that produces 50% of the maximal response in a transactivation assay.

Table 3: Potency of Retinoic Acid in Cell Proliferation Inhibition

| Cell Line | IC50 | Incubation Time |

| A549 (Lung Carcinoma) | 92.3 ± 8.0 µM | 6 days |

| MCF-7 (Breast Cancer) | 139.9 ± 4.6 µg/ml | 48 hours |

| AMJ13 (Breast Cancer) | 104.7 ± 3.8 µg/ml | 48 hours |

| CAL-51 (Breast Cancer) | 169.1 ± 8.2 µg/ml | 48 hours |

| HBL-100 (Normal Breast) | 454.8 ± 5.7 µg/ml | 48 hours |

-

IC50: The concentration of the compound required to inhibit cell proliferation by 50%.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of retinoids like this compound.

Competitive Binding Assay

This assay determines the binding affinity of a test compound to nuclear receptors by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

Recombinant human RARα, RARβ, or RARγ

-

Radiolabeled ligand (e.g., [³H]-all-trans retinoic acid)

-

Test compound (this compound)

-

Assay buffer (e.g., Tris-HCl, KCl, DTT)

-

Scintillation cocktail

-

96-well filter plates

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of the test compound (this compound) and a known reference ligand.

-

In a 96-well plate, add the recombinant receptor, the radiolabeled ligand at a fixed concentration (typically at its Kd value), and varying concentrations of the test compound or reference ligand.

-

Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 4-6 hours).

-

Transfer the incubation mixture to a filter plate and wash with cold assay buffer to separate bound from free radioligand.

-

Add scintillation cocktail to the wells and count the radioactivity using a scintillation counter.

-

Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

-

The binding affinity (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.

Transactivation Assay

This cell-based assay measures the ability of a compound to activate gene expression through a specific nuclear receptor.

Materials:

-

Mammalian cell line (e.g., HEK293T, HeLa)

-

Expression vector for the full-length RAR or its ligand-binding domain fused to a GAL4 DNA-binding domain.

-

Reporter plasmid containing a luciferase or β-galactosidase gene under the control of RAREs or a GAL4 upstream activating sequence.

-

Transfection reagent.

-

Cell culture medium and supplements.

-

Test compound (this compound).

-

Lysis buffer and substrate for the reporter enzyme.

-

Luminometer or spectrophotometer.

Procedure:

-

Co-transfect the cells with the receptor expression vector and the reporter plasmid.

-

After transfection, plate the cells in a 96-well plate and allow them to attach.

-

Treat the cells with serial dilutions of the test compound (this compound) or a reference agonist.

-

Incubate for 18-24 hours.

-

Lyse the cells and measure the reporter enzyme activity (e.g., luminescence for luciferase).

-

Plot the reporter activity against the concentration of the test compound to determine the EC50 value (the concentration that gives 50% of the maximal response).

Cell Proliferation Assay (IC50 Determination)

This assay assesses the effect of a compound on the proliferation of a cell line.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, HaCaT).

-

Cell culture medium and supplements.

-

Test compound (this compound).

-

MTT, XTT, or other viability reagents.

-

96-well plates.

-

Microplate reader.

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compound (this compound). Include a vehicle control.

-

Incubate the cells for a specified period (e.g., 48-72 hours).

-

Add the viability reagent (e.g., MTT) to each well and incubate according to the manufacturer's instructions.

-

Solubilize the formazan crystals (in the case of MTT) and measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percentage of viability against the log of the compound concentration and determine the IC50 value (the concentration that inhibits cell proliferation by 50%).

Signaling Pathway and Experimental Workflow Visualization

Caption: Retinoid signaling pathway of this compound.

Caption: Workflow for a competitive binding assay.

Caption: Workflow for an IC50 determination assay.

References

Tazarotene and its Binding Affinity for Retinoic Acid Receptors: A Technical Overview

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth analysis of the binding affinity and selectivity of tazarotene, a third-generation topical retinoid, for retinoic acid receptors (RARs). Tazarotene is a prodrug that is rapidly metabolized in vivo to its active form, tazarotenic acid, which is responsible for its pharmacological effects. This document summarizes the available quantitative data, details relevant experimental methodologies, and illustrates the associated molecular pathways.

Introduction to Tazarotene and Retinoic Acid Receptors

Tazarotene is a member of the acetylenic class of retinoids and is utilized in the topical treatment of psoriasis, acne vulgaris, and photoaging.[1] Its therapeutic effects are mediated through its active metabolite, tazarotenic acid, which modulates gene expression by binding to retinoic acid receptors.[2][3]

Retinoic acid receptors (RARs) are nuclear hormone receptors that function as ligand-activated transcription factors.[4] There are three main subtypes of RARs: RARα, RARβ, and RARγ.[4] These receptors form heterodimers with retinoid X receptors (RXRs) and bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby regulating their transcription. Tazarotenic acid exhibits a selective binding profile for RAR subtypes, which is believed to contribute to its therapeutic efficacy and safety profile.

Binding Affinity of Tazarotenic Acid for Retinoic Acid Receptors

Tazarotenic acid demonstrates a distinct selectivity for the RARβ and RARγ subtypes over the RARα subtype and does not exhibit significant binding to retinoid X receptors (RXRs). While the literature consistently highlights this selectivity, specific quantitative dissociation constants (Kd) or inhibition constants (Ki) are not widely reported in publicly accessible primary research. The available data primarily describes the functional consequences of this binding, such as transactivation potency (EC50 values).

The following table summarizes the receptor selectivity profile of tazarotenic acid.

| Compound | Receptor Subtype | Binding Affinity/Activity | Reference |

| Tazarotenic Acid | RARα | Lower affinity/transactivation | |

| Tazarotenic Acid | RARβ | High affinity and transactivation | |

| Tazarotenic Acid | RARγ | High affinity and transactivation | |

| Tazarotenic Acid | RXRs | Inactive/Does not bind |

Experimental Protocols

The binding affinity of retinoids like tazarotenic acid to RARs is typically determined using competitive radioligand binding assays and further characterized by functional assays such as transactivation assays.

Competitive Radioligand Binding Assay

This assay measures the ability of a test compound (e.g., tazarotenic acid) to compete with a radiolabeled ligand for binding to a specific receptor subtype.

Objective: To determine the inhibition constant (Ki) of tazarotenic acid for RARα, RARβ, and RARγ.

Materials:

-

Recombinant human RARα, RARβ, and RARγ

-

Radiolabeled retinoic acid (e.g., [³H]-all-trans-retinoic acid)

-

Tazarotenic acid

-

Assay buffer

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Incubation: Recombinant RAR subtypes are incubated with a fixed concentration of the radiolabeled retinoic acid and varying concentrations of unlabeled tazarotenic acid.

-

Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

-

Separation: The receptor-bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters. The filters trap the larger receptor-ligand complexes.

-

Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding of the radioligand versus the concentration of tazarotenic acid. The IC50 value (the concentration of tazarotenic acid that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Transactivation Assay

This cell-based assay measures the ability of a compound to activate a reporter gene under the control of a RARE.

Objective: To determine the EC50 value (the concentration of a compound that produces 50% of the maximal response) of tazarotenic acid for activating transcription via each RAR subtype.

Materials:

-

Mammalian cell line (e.g., HeLa, COS-7)

-

Expression vectors for RARα, RARβ, or RARγ

-

A reporter plasmid containing a RARE upstream of a reporter gene (e.g., luciferase or β-galactosidase)

-

Tazarotenic acid

-

Cell culture reagents

-

Luminometer or spectrophotometer

Procedure:

-

Transfection: Cells are co-transfected with an expression vector for a specific RAR subtype and the RARE-reporter plasmid.

-

Treatment: The transfected cells are then treated with varying concentrations of tazarotenic acid.

-

Incubation: Cells are incubated to allow for receptor activation and reporter gene expression.

-

Cell Lysis and Assay: The cells are lysed, and the activity of the reporter enzyme is measured.

-

Data Analysis: The reporter activity is plotted against the concentration of tazarotenic acid to generate a dose-response curve, from which the EC50 value is determined.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the key molecular pathways and experimental workflows discussed.

Caption: Tazarotene Signaling Pathway.

Caption: Competitive Radioligand Binding Assay Workflow.

Conclusion

Tazarotene, through its active metabolite tazarotenic acid, acts as a selective agonist for retinoic acid receptors, with a preference for RARβ and RARγ. This receptor selectivity is fundamental to its mechanism of action in treating various dermatological conditions. While precise quantitative binding affinity data (Kd/Ki) remains elusive in readily available literature, functional assays consistently support its selective activity. The experimental protocols of competitive radioligand binding and transactivation assays provide robust methods for characterizing the interaction of novel retinoids with RARs. Further research to precisely quantify the binding affinities of tazarotenic acid would be valuable for a more complete understanding of its pharmacological profile.

References

- 1. immune-system-research.com [immune-system-research.com]

- 2. Tazarotene--first of a new generation of receptor-selective retinoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tazarotene: the first receptor-selective topical retinoid for the treatment of psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Retinoic acid receptor - Wikipedia [en.wikipedia.org]

Etarotene-Induced Signaling Pathways: A Technical Guide for In Vitro Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etarotene (also known as arotinoid ethyl sulfone or Ro 15-1570) is a synthetic retinoid, an ethylsulfonyl derivative of arotinoic acid, with potential antineoplastic and differentiation-inducing activities.[1] Like other retinoids, its primary mechanism of action is the modulation of gene expression through binding to and activation of retinoic acid receptors (RARs).[1] This leads to a cascade of downstream events culminating in decreased cell proliferation and the induction of cell differentiation in susceptible cells.[1] This technical guide provides an in-depth overview of the core signaling pathways induced by this compound in vitro, supported by illustrative diagrams, data summaries, and detailed experimental protocols to facilitate further research in this area. While specific quantitative data for this compound is limited in publicly available literature, this guide draws upon established principles of retinoid signaling to outline the expected molecular consequences of this compound treatment.

Core Signaling Pathway: Retinoic Acid Receptor (RAR) Activation

The central mechanism of this compound's action is its function as a ligand for retinoic acid receptors (RARs), which are ligand-activated transcription factors. There are three main subtypes of RARs: RARα, RARβ, and RARγ. These receptors form heterodimers with retinoid X receptors (RXRs).

In the absence of a ligand like this compound, the RAR/RXR heterodimer is bound to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes. This complex is associated with corepressor proteins, which inhibit gene transcription.

Upon binding of this compound to the RAR subunit, the receptor undergoes a conformational change. This change leads to the dissociation of corepressor proteins and the recruitment of coactivator proteins. This new complex then activates the transcription of downstream target genes, leading to changes in protein expression that drive cellular processes like differentiation, apoptosis, and cell cycle arrest.

Downstream Cellular Effects

The activation of RAR signaling by this compound is expected to induce several key cellular responses in cancer cells, primarily apoptosis and cell cycle arrest.

Induction of Apoptosis

Retinoid-induced apoptosis is a crucial mechanism for eliminating cancer cells. This process is typically mediated by the regulation of pro- and anti-apoptotic proteins.

-

Intrinsic Pathway: this compound is hypothesized to upregulate the expression of pro-apoptotic proteins from the Bcl-2 family, such as Bax. This leads to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the subsequent activation of a caspase cascade (including caspase-9 and the executioner caspase-3), ultimately resulting in programmed cell death.

-

Downregulation of Anti-Apoptotic Proteins: Concurrently, this compound may decrease the expression of anti-apoptotic proteins like Bcl-2, further shifting the cellular balance towards apoptosis.

Cell Cycle Arrest

This compound is also expected to inhibit cancer cell proliferation by inducing cell cycle arrest, often at the G0/G1 checkpoint. This is achieved by modulating the expression of key cell cycle regulatory proteins:

-

Upregulation of CDK Inhibitors: this compound likely increases the expression of cyclin-dependent kinase (CDK) inhibitors such as p21 and p27. These proteins bind to and inactivate cyclin-CDK complexes (e.g., Cyclin D/CDK4/6 and Cyclin E/CDK2), preventing the phosphorylation of the retinoblastoma protein (pRb).

-

Hypophosphorylation of pRb: Keeping pRb in its active, hypophosphorylated state prevents the release of the E2F transcription factor, which is necessary for the transcription of genes required for S-phase entry. This effectively halts the cell cycle in G1.

-

Downregulation of Cyclins: this compound may also decrease the expression of cyclins, such as Cyclin A, which are essential for cell cycle progression.

Quantitative Data Summary

While specific quantitative data for this compound is scarce in the literature, the following tables provide a framework for the types of data that should be generated in in vitro studies to characterize its activity.

Table 1: Hypothetical IC50 Values for this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | Hypothetical IC50 (µM) |

|---|---|---|

| MCF-7 | Breast Cancer | Data Needed |

| PC-3 | Prostate Cancer | Data Needed |

| A549 | Lung Cancer | Data Needed |

| HL-60 | Leukemia | Data Needed |

Table 2: Hypothetical Binding Affinities (Kd) of this compound for RAR Subtypes

| Receptor Subtype | Hypothetical Kd (nM) |

|---|---|

| RARα | Data Needed |

| RARβ | Data Needed |

| RARγ | Data Needed |

Table 3: Hypothetical Gene Expression Changes in a Responsive Cancer Cell Line after this compound Treatment

| Gene | Function | Expected Fold Change |

|---|---|---|

| BAX | Pro-apoptotic | Data Needed (Increase) |

| BCL2 | Anti-apoptotic | Data Needed (Decrease) |

| CDKN1A (p21) | CDK Inhibitor | Data Needed (Increase) |

| CCNA2 (Cyclin A2) | Cell Cycle Progression | Data Needed (Decrease) |

Experimental Protocols

The following are detailed, generalized protocols for key experiments to elucidate the in vitro signaling pathways of this compound.

Cell Viability and IC50 Determination (MTT Assay)

This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).

Workflow Diagram:

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, PC-3) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the cells and add the this compound-containing medium. Include vehicle-only (e.g., DMSO) controls.

-

Incubation: Incubate the plate for a predetermined time (e.g., 48, 72, or 96 hours) at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Western Blot Analysis for Apoptosis and Cell Cycle Proteins

This protocol is used to measure changes in the expression levels of key proteins involved in this compound-induced signaling.

Methodology:

-

Cell Treatment and Lysis: Culture cells to 70-80% confluency and treat with this compound at a predetermined concentration (e.g., its IC50 value) for various time points (e.g., 0, 12, 24, 48 hours). Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, p21, Cyclin A, and a loading control like β-actin) overnight at 4°C.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.

Retinoic Acid Receptor (RAR) Competitive Binding Assay

This protocol determines the binding affinity of this compound for RARs.

Methodology:

-

Receptor Preparation: Use nuclear extracts from cells overexpressing a specific RAR subtype (α, β, or γ) or purified recombinant RAR ligand-binding domains.

-

Assay Setup: In a 96-well plate, combine the receptor preparation with a constant concentration of a radiolabeled retinoic acid (e.g., [³H]-all-trans-retinoic acid).

-

Competition: Add increasing concentrations of unlabeled this compound to the wells to compete with the radiolabeled ligand for receptor binding.

-

Incubation: Incubate the plate for a sufficient time to reach binding equilibrium (e.g., 2-4 hours at 4°C).

-

Separation: Separate the receptor-bound from free radioligand using a method like filtration through a glass fiber filter.

-

Measurement: Quantify the amount of bound radioligand in each well using a scintillation counter.

-

Analysis: Plot the percentage of specific binding against the concentration of this compound. Use this competition curve to calculate the Ki (inhibition constant) or IC50 for this compound's binding to the specific RAR subtype.

Conclusion

This compound exerts its in vitro effects primarily through the activation of retinoic acid receptors, leading to the modulation of gene expression that governs critical cellular processes. The anticipated outcomes in susceptible cancer cells are the induction of apoptosis via the intrinsic pathway and cell cycle arrest at the G1/S checkpoint. The experimental protocols and frameworks provided in this guide offer a robust starting point for researchers to specifically quantify the effects of this compound, define its receptor subtype selectivity, and further unravel the intricacies of its signaling pathways. Such data is essential for the continued development and potential clinical application of this compound as an antineoplastic agent.

References

The Role of Etarotene in Cancer Cell Differentiation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etarotene, a synthetic retinoid, holds potential as a therapeutic agent in oncology through its ability to induce cancer cell differentiation. This document provides a comprehensive overview of the molecular mechanisms, signaling pathways, and experimental data related to the action of this compound and its close analog, tazarotene, in promoting the differentiation of malignant cells. Due to the limited availability of specific data on this compound, this guide leverages findings from studies on tazarotene to provide a thorough understanding of the potential mechanisms of action. This guide details the core signaling pathways, presents available quantitative data in structured tables, and provides detailed experimental protocols for key assays, aiming to equip researchers with the foundational knowledge to explore the therapeutic utility of this compound in cancer treatment.

Introduction to this compound and Cancer Cell Differentiation

This compound is an ethylsulfonyl derivative of arotinoic acid with potential antineoplastic and differentiation-inducing activities.[1] Like other retinoids, its mechanism of action is primarily mediated through the binding to and activation of nuclear retinoic acid receptors (RARs).[1] Cancer is often characterized by a loss of cellular differentiation and uncontrolled proliferation. Differentiation therapy is a therapeutic approach that aims to force cancer cells to mature into non-proliferating, specialized cell types, thereby halting their malignant progression.[2] Retinoids have shown promise in this area, most notably with all-trans retinoic acid (ATRA) in the treatment of acute promyelocytic leukemia (APL).[2] this compound, as a synthetic retinoid, is being investigated for its potential to induce differentiation in various cancer types.

Mechanism of Action: Targeting Retinoic Acid Receptors

The biological effects of this compound are initiated by its binding to specific nuclear receptors. This compound is known to bind to and activate retinoic acid receptors (RARs), which are ligand-dependent transcription factors.[1] There are three main subtypes of RARs: RARα, RARβ, and RARγ. This compound's close analog, tazarotene, exhibits selectivity for RARβ and RARγ. This receptor selectivity is believed to be a key determinant of its therapeutic effects and toxicity profile.

Upon ligand binding, the RAR forms a heterodimer with a retinoid X receptor (RXR). This RAR/RXR heterodimer then binds to specific DNA sequences known as retinoic acid response elements (RAREs) located in the promoter regions of target genes. This binding event modulates the transcription of these genes, leading to a cascade of cellular events that can result in cell differentiation, cell cycle arrest, and apoptosis.

Signaling Pathways in this compound-Induced Differentiation

The activation of RARs by this compound (and its analog tazarotene) triggers a complex network of signaling pathways that ultimately drive cancer cells towards a differentiated state. A key aspect of this process is the regulation of a family of genes known as Tazarotene-Induced Genes (TIGs), including TIG1, TIG2, and TIG3.

3.1. The RAR-TIG Signaling Axis

The binding of a retinoid like tazarotene to the RAR/RXR heterodimer on the RARE of TIG promoters initiates their transcription. These TIG proteins then act as downstream effectors, influencing various cellular processes:

-

TIG1 (Tazarotene-Induced Gene 1): TIG1 is considered a tumor suppressor. Its expression is often downregulated in cancer. TIG1 can inhibit cancer cell growth by inducing apoptosis and has been shown to be involved in cell-cell adhesion, which can reduce proliferation.

-

TIG2 (Tazarotene-Induced Gene 2): TIG2, also known as chemerin, has complex roles in inflammation and immunity and can influence the tumor microenvironment.

-

TIG3 (Tazarotene-Induced Gene 3): TIG3 is also implicated as a tumor suppressor and is involved in the regulation of cell proliferation and differentiation.

The upregulation of these genes by this compound/tazarotene is a critical step in their anti-cancer activity.

Quantitative Data on Tazarotene-Induced Cancer Cell Differentiation

Due to the limited availability of quantitative data specifically for this compound, this section presents data from studies on its close structural and functional analog, tazarotene. This information provides valuable insights into the potential efficacy of this compound.

Table 1: IC50 Values of Tazarotene in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time | Reference |

| Basal Cell Carcinoma (BCC) cells | Skin Cancer | Not specified, but significant viability reduction at 25 µM | 12, 24, 48 h | |

| Advanced Cancer (in vivo) | Various | MTD = 25.2 mg/day | 12 weeks |

MTD: Maximum Tolerated Dose

Table 2: Effect of Tazarotene on Differentiation Markers in HL-60 Leukemia Cells

| Treatment (1 µM) | Differentiation Marker | Percentage of Differentiated Cells | Time Point | Reference |

| Tazarotene + RXR agonist | NBT reduction | ~80% | 96 h | |

| Retinoic Acid (RA) | NBT reduction | ~85% | 96 h | |

| Control | NBT reduction | <10% | 96 h |

NBT: Nitroblue tetrazolium. The NBT reduction assay is a functional marker of myeloid differentiation.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the effects of retinoids like this compound on cancer cell differentiation.

5.1. Cell Viability and Proliferation Assay (MTT Assay)

This protocol is used to assess the cytotoxic or cytostatic effects of this compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

-

Absorbance Measurement: Shake the plate gently for 15 minutes to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the this compound concentration to determine the IC50 value.

5.2. Myeloid Differentiation Assay (NBT Reduction)

This assay is used to assess the functional differentiation of myeloid leukemia cells (e.g., HL-60) into mature granulocytes.

Principle: Differentiated myeloid cells, upon stimulation with phorbol 12-myristate 13-acetate (PMA), produce superoxide anions. These anions reduce the yellow, water-soluble nitroblue tetrazolium (NBT) to a dark blue, insoluble formazan precipitate within the cells. The percentage of cells containing formazan deposits is a measure of functional differentiation.

Protocol:

-

Cell Culture and Treatment: Culture HL-60 cells in RPMI-1640 medium supplemented with 10% FBS. Treat the cells with the desired concentration of this compound or controls for a specified period (e.g., 96 hours).

-

Cell Harvest and Resuspension: Harvest the cells by centrifugation and wash them with PBS. Resuspend the cells at a concentration of 1 x 10^6 cells/mL in fresh culture medium.

-

NBT and PMA Stimulation: In a 96-well plate, mix 100 µL of the cell suspension with 100 µL of a solution containing 2 mg/mL NBT and 200 ng/mL PMA.

-

Incubation: Incubate the plate for 30-60 minutes at 37°C and 5% CO2.

-

Cytospin and Staining: Prepare cytospin slides of the cells. Counterstain with Wright-Giemsa or a similar stain.

-

Microscopic Analysis: Count at least 200 cells under a light microscope and determine the percentage of NBT-positive cells (cells with intracellular blue-black formazan deposits).

5.3. Analysis of Cell Surface Differentiation Markers by Flow Cytometry

This method quantifies the expression of specific cell surface proteins that are indicative of differentiation.

Principle: Fluorochrome-conjugated antibodies specific for differentiation markers (e.g., CD11b and CD14 for myeloid differentiation) are used to label cells. A flow cytometer then analyzes the fluorescence of individual cells, allowing for the quantification of the percentage of cells expressing the marker and the intensity of expression.

Protocol:

-

Cell Preparation: Treat cells with this compound as described previously. Harvest approximately 1 x 10^6 cells per sample.

-

Washing: Wash the cells twice with ice-cold PBS containing 1% BSA.

-

Antibody Staining: Resuspend the cell pellet in 100 µL of staining buffer (PBS with 1% BSA). Add the fluorochrome-conjugated primary antibodies (e.g., anti-CD11b-FITC and anti-CD14-PE) at the manufacturer's recommended concentration.

-

Incubation: Incubate the cells for 30 minutes at 4°C in the dark.

-

Washing: Wash the cells twice with staining buffer to remove unbound antibodies.

-

Flow Cytometry Analysis: Resuspend the cells in 500 µL of staining buffer and analyze them on a flow cytometer. Use appropriate isotype controls to set the gates for positive staining.

5.4. Gene Expression Analysis by Quantitative PCR (qPCR)

This technique is used to measure the changes in the mRNA levels of target genes (e.g., TIG1, TIG3) following this compound treatment.

Principle: qPCR measures the amount of a specific DNA sequence in real-time as it is amplified. By first reverse-transcribing RNA into complementary DNA (cDNA), qPCR can be used to quantify the amount of a specific mRNA transcript.

Protocol:

-

RNA Extraction: Treat cells with this compound, then extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen).

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcriptase kit.

-

qPCR Reaction Setup: Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers for the target gene (e.g., TIG1) and a reference gene (e.g., GAPDH), and a SYBR Green or TaqMan master mix.

-

qPCR Amplification: Run the qPCR reaction in a real-time PCR machine using an appropriate thermal cycling program.

-

Data Analysis: Analyze the amplification data using the ΔΔCt method to determine the relative fold change in gene expression in this compound-treated cells compared to control cells, normalized to the reference gene.

5.5. Protein Expression Analysis by Western Blotting

This method is used to detect and quantify the levels of specific proteins (e.g., RARs, TIGs) in cell lysates.

Principle: Proteins from cell lysates are separated by size using SDS-PAGE and then transferred to a membrane. The membrane is then probed with a primary antibody specific to the protein of interest, followed by a secondary antibody conjugated to an enzyme that allows for detection.

Protocol:

-

Protein Extraction: Lyse this compound-treated and control cells in a suitable lysis buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-RARγ, anti-TIG1) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion and Future Directions

The available evidence, primarily from studies on the closely related compound tazarotene, strongly suggests that this compound has the potential to induce differentiation in cancer cells through the activation of RARβ and RARγ. The subsequent upregulation of tumor-suppressing genes like TIG1 and TIG3 appears to be a key mechanism driving this process. The provided quantitative data, although limited for this compound itself, indicates that retinoids can effectively promote differentiation in various cancer models.

Future research should focus on generating specific data for this compound to confirm and extend these findings. This includes:

-

Quantitative analysis of this compound's effects: Determining IC50 values across a broader range of cancer cell lines and quantifying the induction of differentiation markers.

-

In vivo studies: Evaluating the anti-tumor efficacy and differentiation-inducing effects of this compound in animal models of cancer.

-

Combination therapies: Investigating the synergistic effects of this compound with other anti-cancer agents to enhance therapeutic outcomes.

A deeper understanding of the molecular mechanisms underlying this compound-induced differentiation will be crucial for its successful clinical translation as a novel cancer therapeutic.

References

A Preclinical Evaluation of Beta-Carotene's Antineoplastic Effects: An In-depth Technical Guide

Disclaimer: Initial searches for "Etarotene" did not yield any specific results. This document will focus on the preclinical antineoplastic effects of beta-carotene, a well-characterized carotenoid with extensive research in this area.

This technical guide provides a comprehensive overview of the preclinical evaluation of beta-carotene's efficacy as an antineoplastic agent. It is intended for researchers, scientists, and drug development professionals actively engaged in oncology research. This document synthesizes data from various in vitro and in vivo studies, detailing the experimental methodologies employed and the signaling pathways implicated in beta-carotene's anticancer activities.

Quantitative Data Summary

The following tables summarize the quantitative data from key preclinical studies on beta-carotene's antineoplastic effects.

Table 1: In Vitro Cytotoxicity of Beta-Carotene in Human Cancer Cell Lines

| Cell Line | Cancer Type | Assay | Concentration (µM) | Incubation Time (h) | Result |

| HT29 | Colon Carcinoma | Annexin-V | 10, 30 | 15 | Significant induction of apoptosis[1] |

| MCF-7 | Breast Cancer | MTT | 0.5 - 10 | 48, 96 | Significant decrease in cell viability[2][3] |

| MDA-MB-231 | Breast Cancer | MTT | 0.5 - 10 | 48, 96 | Significant decrease in cell viability[2][3] |

| MDA-MB-235 | Breast Cancer | MTT | 5, 10 | 48 | 2.1-fold increase in apoptosis |

| COLO 320 HSR | Colon Adenocarcinoma | Annexin V-FITC | 5, 25 | 24 | Dose-dependent increase in apoptosis |

| B16F-10 | Melanoma | N/A | N/A | N/A | Inhibition of tumor-directed capillary formation |

| HCT116 | Colon Cancer | N/A | 40 | N/A | 54.4% downregulation of β-catenin in CD133+CD44+ cells |

| HT-29 | Colon Cancer | N/A | 40 | N/A | 66.1% downregulation of β-catenin in CD133+CD44+ cells |

Table 2: In Vivo Antineoplastic Effects of Beta-Carotene in Animal Models

| Animal Model | Cancer Type | Treatment | Duration | Key Findings |

| C57BL/6 Mice | Melanoma (B16F-10) | Simultaneous administration with tumor induction | N/A | 71.36% reduction in tumor nodule formation |

| BALB/c Mice | Mammary Tumor (WAZ-2T) | 0.1% or 0.4% beta-carotene in diet | 45 days | Dose-dependent decrease in mammary tumor volume |

| Hamsters | Lung Adenocarcinoma (NNK-induced) | N/A | 1.5 years | Increased lung tumor multiplicity and size |

| Mice | Salivary Gland Tumors | Dietary beta-carotene | N/A | Prevention of tumor growth |

| Nude Mice | Neuroblastoma (SK-N-BE(2)C) | N/A | N/A | Reduced tumor volume and liver metastasis |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the preclinical evaluation of beta-carotene.

In Vitro Assays

Human cancer cell lines, such as MCF-7, MDA-MB-231 (breast cancer), HT29 (colon cancer), and B16F-10 (melanoma), are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS) and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Treatment: Treat cells with various concentrations of beta-carotene (e.g., 0.5-10 µM) and a vehicle control (e.g., THF or DMSO) for specified durations (e.g., 48 and 96 hours).

-

MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with beta-carotene at desired concentrations and time points.

-

Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

This method determines the distribution of cells in different phases of the cell cycle.

-

Cell Treatment and Fixation: Treat cells with beta-carotene, then harvest and fix them in ice-cold 70% ethanol.

-

Staining: Wash the fixed cells and resuspend them in a solution containing a DNA-binding fluorescent dye, such as Propidium Iodide (PI), and RNase.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity is proportional to the amount of DNA, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

-

Wound Healing Assay (Migration): Create a "scratch" in a confluent cell monolayer and monitor the closure of the gap over time in the presence or absence of beta-carotene.

-

Transwell Invasion Assay: Seed cells in the upper chamber of a Matrigel-coated transwell insert. The lower chamber contains a chemoattractant. After incubation, quantify the number of cells that have invaded through the Matrigel and migrated to the lower surface. Beta-carotene's effect on invasion is assessed by adding it to the cell suspension.

In Vivo Models

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 WAZ-2T cells) into the mammary fat pad of immunocompromised mice (e.g., BALB/c or nude mice).

-

Treatment: Administer beta-carotene to the mice through diet (e.g., 0.1% or 0.4% in a synthetic diet) or other appropriate routes.

-

Tumor Measurement: Monitor tumor growth by measuring the tumor volume at regular intervals.

-

Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histopathology, western blotting).

-

Tumor Induction: Induce metastasis by intravenous injection of cancer cells (e.g., B16F-10 melanoma cells) into mice (e.g., C57BL/6).

-

Treatment: Administer beta-carotene simultaneously with or after tumor cell injection.

-

Metastasis Assessment: After a specific period, euthanize the mice and examine target organs (e.g., lungs) for metastatic nodules. Quantify the number and size of nodules.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathways modulated by beta-carotene and typical experimental workflows.

Caption: Signaling pathways modulated by beta-carotene in cancer cells.

Caption: A typical experimental workflow for in vitro studies.

Caption: A general workflow for in vivo preclinical evaluation.

References

- 1. Beta-carotene inhibits growth of human colon carcinoma cells in vitro by induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lycopene and Beta-carotene Induce Cell-Cycle Arrest and Apoptosis in Human Breast Cancer Cell Lines | Anticancer Research [ar.iiarjournals.org]

- 3. Lycopene and beta-carotene induce cell-cycle arrest and apoptosis in human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the In Vitro Therapeutic Potential of β-Carotene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the in vitro studies investigating the therapeutic potential of β-carotene, a precursor to vitamin A. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and discovery. While the initial query focused on "Etarotene," publicly available scientific literature predominantly addresses the well-researched compound β-carotene. This document summarizes the key findings on β-carotene's effects on various cancer cell lines, its mechanisms of action, and the signaling pathways it modulates.

Data Presentation: Quantitative Effects of β-Carotene on Cancer Cell Lines

The cytotoxic and anti-proliferative effects of β-carotene have been evaluated across numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity. The following tables summarize the reported IC50 values and other quantitative effects of β-carotene in different in vitro models.

| Cell Line | Cancer Type | β-Carotene Formulation | IC50 Value (µg/mL) | Incubation Time (h) | Reference |

| MCF-7 | Breast Cancer | Free β-carotene | 7.8 | 48 | [1][2] |

| MCF-7 | Breast Cancer | Liposomal β-carotene | 0.45 | 48 | [1][2] |

| MDA-MB-231 | Breast Cancer | Free β-carotene | 38.1 | 48 | [1] |

| MDA-MB-231 | Breast Cancer | Liposomal β-carotene | 12.1 | 48 | |

| MCF-7 | Breast Cancer | Free β-carotene | 21.15 | Not Specified | |

| MCF-7 | Breast Cancer | Liposomal β-carotene | 121 | Not Specified |

| Cell Line | Cancer Type | β-Carotene Concentration (µM) | Effect | Incubation Time (h) | Reference |

| HT29 | Colon Cancer | 10, 30 | Induction of apoptosis in proliferating cells | 15 (maximal effect) | |

| MCF-7 | Breast Cancer | 10 | ~40% reduction in cell viability | 48 | |

| MDA-MB-235 | Breast Cancer | 10 | ~30% reduction in cell viability | 48 | |

| MDA-MB-231 | Breast Cancer | 10 | ~70% reduction in cell viability | 48 |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of protocols for key experiments cited in the literature on β-carotene's in vitro effects.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.

-

Treatment: Treat the cells with various concentrations of β-carotene (e.g., 0.5 µM to 50 µM) and a vehicle control. Incubate for the desired period (e.g., 48 hours).

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate at 37°C for 2 to 4 hours, allowing for the formation of formazan crystals.

-

Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Lower absorbance values compared to the control indicate a reduction in cell viability.

Annexin V-FITC Apoptosis Assay

This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell membrane.

-

Cell Preparation: Induce apoptosis in cells by treating with β-carotene. Collect 1-5 x 10^5 cells by centrifugation.

-

Washing: Wash the cells with cold 1X PBS and resuspend them in 1X Binding Buffer.

-

Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the mixture for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer and analyze the cells by flow cytometry. Annexin V-positive and PI-negative cells are considered to be in early apoptosis.

Cell Cycle Analysis by Flow Cytometry

This method determines the proportion of cells in different phases of the cell cycle.

-

Cell Fixation: Fix cells in cold 70% ethanol to permeabilize the membrane.

-

DNA Staining: Stain the cells with a DNA-binding dye such as Propidium Iodide (PI) or DAPI. The dye binds stoichiometrically to the DNA.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the dye is proportional to the amount of DNA in each cell.

-

Data Analysis: Generate a histogram of DNA content. Cells in the G2/M phase will have twice the fluorescence intensity of cells in the G0/G1 phase, allowing for the quantification of cells in each phase.

Signaling Pathways and Experimental Workflows

The therapeutic effects of β-carotene are mediated through its interaction with various cellular signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate these pathways and common experimental workflows.

Caption: Workflow for assessing cell viability using the MTT assay.

Caption: Workflow for detecting apoptosis using the Annexin V-FITC assay.

Caption: β-carotene can induce apoptosis by inhibiting the PI3K/Akt/NF-κB signaling pathway.

References

Elucidating the Role of Tazarotene in Apoptosis Induction: A Technical Guide

Disclaimer: This guide focuses on the synthetic retinoid Tazarotene due to the extensive availability of research on its pro-apoptotic mechanisms. While the user initially inquired about Etarotene, another synthetic retinoid, detailed public-domain information regarding its specific role in apoptosis is limited. This compound is an ethylsulfonyl derivative of arotinoic acid that also interacts with retinoic acid receptors (RARs) and is noted for its potential antineoplastic activities.[1][2][3][4] Given that both are third-generation retinoids and share RARs as targets, the mechanisms detailed for tazarotene may offer insights into the potential actions of this compound.

This technical guide provides an in-depth overview of the molecular mechanisms by which tazarotene, a member of the acetylenic class of retinoids, induces apoptosis in cancer cells.[5] Tazarotene and its active metabolite, tazarotenic acid, selectively bind to retinoic acid receptors (RARs), particularly subtypes RAR-β and RAR-γ, to modulate gene expression involved in cell proliferation, differentiation, and apoptosis. This document is intended for researchers, scientists, and professionals in drug development.

Quantitative Data on Tazarotene-Induced Apoptosis

The pro-apoptotic effects of tazarotene have been quantified in various cancer cell lines. The following tables summarize key findings from published studies.

Table 1: Effects of Tazarotene on Apoptosis and Related Protein Expression in Human Melanoma A375 Cells

| Treatment (1 x 10-5 mol/L) | Apoptosis Ratio (%) | Change in Bax Expression | Change in Bcl-2 Expression |

| Tazarotene | 2.88 (P>0.05) | Significant Increase (P<0.05) | Significant Decrease (P<0.05) |

| Acitretin | 13.42 (P<0.05) | Significant Increase (P<0.05) | Significant Decrease (P<0.05) |

| All-trans retinoic acid (ATRA) | 5.03 (P<0.05) | Significant Increase (P<0.05) | Significant Decrease (P<0.05) |

| Data sourced from a study on human melanoma A375 cells, indicating that while tazarotene induces apoptosis, its effect at this concentration was not as pronounced as acitretin. However, it significantly modulated the expression of the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2. |

Table 2: Clinical Efficacy of Tazarotene in Basal Cell Carcinoma (BCC)

| Clinical Outcome | Percentage of Tumors |

| >50% Regression | 76.7% |

| Complete Healing | 46.7% |

| These in vivo results from a 24-week daily application of tazarotene on superficial and nodular BCCs demonstrate its significant anti-tumor activity, which is associated with increased apoptosis and reduced cell proliferation. |

Signaling Pathways in Tazarotene-Induced Apoptosis

Tazarotene induces apoptosis through a multi-faceted approach that involves both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Its action is primarily mediated by its selective activation of RAR-β and RAR-γ.

Key Signaling Events:

-

Upregulation of Tazarotene-Induced Genes (TIGs): Tazarotene induces the expression of genes like TIG1 and TIG3.

-

TIG1 can trigger endoplasmic reticulum (ER) stress, leading to caspase-3 activation and cell death.

-

TIG3 downregulates inhibitor of apoptosis proteins (IAPs) such as cIAP-1 and Livin, which in turn activates the caspase-3 pathway.

-

-

Modulation of Bcl-2 Family Proteins: Tazarotene alters the balance of pro- and anti-apoptotic Bcl-2 family proteins. It leads to a decrease in the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL and an increase in the expression of pro-apoptotic proteins like Bax.

-

Induction of Reactive Oxygen Species (ROS): Tazarotene can induce the production of ROS, which contributes to mitochondrial dysfunction.

-

Mitochondrial Pathway Activation: The shift in the Bcl-2 family protein ratio and increased ROS lead to the loss of mitochondrial membrane potential and the release of cytochrome c into the cytosol.

-

Caspase Cascade Activation:

-

Intrinsic Pathway: Released cytochrome c activates caspase-9, which then activates the executioner caspase, caspase-3.

-

Extrinsic Pathway: Tazarotene can activate caspase-8. Activated caspase-8 can directly cleave and activate caspase-3, and it can also cleave Bid into tBid, which then amplifies the mitochondrial apoptotic signal.

-

-

Death Receptor Signaling: Tazarotene-induced caspase-8 activation can be initiated through death receptor signaling.

Below is a Graphviz diagram illustrating the convergence of the intrinsic and extrinsic apoptotic pathways induced by tazarotene.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to investigate tazarotene-induced apoptosis.

This protocol is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Human cancer cell line (e.g., BCC or melanoma cell lines)

-

Tazarotene stock solution

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of tazarotene for the desired time period (e.g., 24 hours). Include an untreated control.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or trypsin. Combine all cells from each well.

-

Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.

-

Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Exclude cell debris from the analysis by gating on forward and side scatter properties.

The following diagram outlines the workflow for the Annexin V/PI apoptosis assay.

This technique is used to detect and quantify changes in the expression levels of specific proteins involved in the apoptotic cascade.

Materials:

-

Treated and untreated cell pellets

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Caspase-3, anti-Bcl-2, anti-Bax, anti-PARP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse cell pellets in RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C. Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, apply a chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system. Use a loading control like β-actin to normalize protein levels.

Conclusion

Tazarotene demonstrates significant potential as an anti-cancer agent through its ability to induce apoptosis in various cancer cell types. Its mechanism of action is complex, involving the modulation of gene expression through RARs, leading to the activation of both intrinsic and extrinsic apoptotic pathways. The convergence of signals, including the upregulation of TIGs, modulation of the Bcl-2 family, and activation of the caspase cascade, underscores the multifaceted pro-apoptotic effects of this third-generation retinoid. Further research into the specific apoptotic mechanisms of related compounds like this compound is warranted to expand the therapeutic landscape of retinoids in oncology.

References

- 1. medkoo.com [medkoo.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. This compound | C25H32O2S | CID 6435463 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS 87719-32-2: this compound | CymitQuimica [cymitquimica.com]

- 5. Tazarotene Induces Apoptosis in Human Basal Cell Carcinoma via Activation of Caspase-8/t-Bid and the Reactive Oxygen Species-Dependent Mitochondrial Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Etarotene Experimental Protocols for Cell Culture: Application Notes

A Note to Researchers: Publicly available literature with specific, detailed in vitro experimental protocols and quantitative data for Etarotene (also known as Ro 15-1570 or arotinoid ethyl sulfone) is limited. This compound is a synthetic retinoid that functions as a retinoic acid receptor (RAR) agonist. To provide comprehensive and actionable experimental guidance, the following application notes and protocols are based on established methodologies for other well-characterized RAR agonists, such as all-trans retinoic acid (ATRA) and other synthetic retinoids. These protocols serve as a robust starting point for investigating the cellular effects of this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Data Presentation

The following tables summarize representative quantitative data for the effects of RAR agonists on various cancer cell lines. These values should be considered as a reference for designing dose-response experiments with this compound.

Table 1: IC50 Values of Representative Retinoids in Various Cancer Cell Lines

| Cell Line | Cancer Type | Compound | IC50 (µM) | Exposure Time (hours) | Assay Method |

| A549 | Lung Adenocarcinoma | Tamibarotene (Am80) | 49.1 ± 8.1 | 144 | CellTiter-Glo |

| A549 | Lung Adenocarcinoma | All-trans retinoic acid (ATRA) | 92.3 ± 8.0 | 144 | CellTiter-Glo |

| MCF-7 | Breast Cancer | Liposomal β-carotene | 0.45 µg/mL | 48 | Cytotoxicity Assay |

| MCF-7 | Breast Cancer | Free β-carotene | 7.8 µg/mL | 48 | Cytotoxicity Assay |

| MDA-MB-231 | Breast Cancer | Liposomal β-carotene | 12.1 µg/mL | 48 | Cytotoxicity Assay |

| MDA-MB-231 | Breast Cancer | Free β-carotene | 38.1 µg/mL | 48 | Cytotoxicity Assay |

| HL-60 | Promyelocytic Leukemia | All-trans retinoic acid (ATRA) | ~1 | 96 | Differentiation Assay |

Experimental Protocols

Protocol 1: Preparation of this compound for Cell Culture Applications

Objective: To prepare a sterile stock solution of this compound for use in cell culture experiments.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile, light-protected microcentrifuge tubes

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

Procedure:

-

Stock Solution Preparation:

-

In a sterile environment (e.g., a laminar flow hood), dissolve this compound powder in DMSO to create a high-concentration stock solution (e.g., 10 mM).

-

Vortex thoroughly to ensure complete dissolution.

-

Note: Retinoids are light-sensitive. All steps should be performed in subdued light, and solutions should be stored in light-protected tubes.

-

-

Storage:

-

Aliquot the stock solution into sterile, light-protected microcentrifuge tubes.

-

Store at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

-

-

Working Solution Preparation:

-

On the day of the experiment, thaw an aliquot of the stock solution.

-

Dilute the stock solution in complete cell culture medium to the desired final concentrations.

-

Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Prepare a vehicle control with the same final concentration of DMSO.

-

Protocol 2: Cell Viability Assessment using MTT Assay

Objective: To determine the effect of this compound on the viability and proliferation of cancer cells and to calculate its half-maximal inhibitory concentration (IC50).

Materials:

-

Cancer cell line of interest

-

96-well cell culture plates

-

Complete cell culture medium

-

This compound working solutions

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Treatment:

-

Prepare serial dilutions of this compound in complete medium. A suggested starting range is 0.1 µM to 100 µM.

-

Remove the old medium and add 100 µL of the medium containing different concentrations of this compound or the vehicle control.

-

-

Incubation:

-

Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

-

MTT Addition:

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

-

Solubilization:

-

Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

-

Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control wells and determine the IC50 value.

-

Protocol 3: Apoptosis Assessment by Annexin V-FITC and Propidium Iodide (PI) Staining

Objective: To quantify the induction of apoptosis by this compound in cancer cells.

Materials:

-

Cancer cell line of interest

-

6-well cell culture plates

-

This compound working solutions

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates and treat with different concentrations of this compound for a predetermined time (e.g., 48 hours).

-

-

Cell Harvesting:

-

Harvest the cells by trypsinization and wash with cold PBS.

-

-

Staining:

-

Resuspend the cells in 1X Binding Buffer provided in the kit.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

-

-

Incubation:

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

Protocol 4: Western Blot Analysis of Key Signaling Proteins

Objective: To investigate the effect of this compound on the expression and phosphorylation of proteins involved in relevant signaling pathways (e.g., RAR, cell cycle, and apoptosis regulators).

Materials:

-

Cancer cell line of interest

-

6-well or 10 cm cell culture dishes

-

This compound working solutions

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-RARα, anti-cyclin D1, anti-Bcl-2, anti-cleaved PARP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Treat cells with this compound for the desired time.

-

Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using the BCA assay.

-

-

SDS-PAGE and Transfer:

-

Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

-

Separate proteins by electrophoresis and transfer them to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane with TBST and add the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Use β-actin as a loading control to normalize protein expression levels.

-

Mandatory Visualization

Caption: this compound signaling pathway.

Caption: Workflow for MTT cell viability assay.

Caption: Workflow for Western blot analysis.

Techniques for Culturing Cells with Etarotene Treatment: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etarotene is a synthetic retinoid, an ethylsulfonyl derivative of arotinoic acid, which demonstrates potential as an antineoplastic agent.[1] Like other retinoids, its mechanism of action is mediated through the binding and activation of retinoic acid receptors (RARs). This interaction triggers a cascade of downstream gene expression changes that can lead to cell differentiation and a reduction in cell proliferation.[1]

Due to the limited availability of specific published cell culture data for this compound, the following application notes and protocols have been adapted from established methods for other retinoids and carotenoids, such as beta-carotene and all-trans retinoic acid (ATRA). These compounds share a common mechanism of action through RARs and serve as a valid framework for designing and executing experiments with this compound. The provided data tables are illustrative examples based on typical results observed with this class of compounds.

Signaling Pathway

This compound, as a retinoic acid receptor agonist, is presumed to follow the canonical retinoic acid signaling pathway. Retinoic acid, the active form of vitamin A, plays a crucial role in regulating a wide array of biological processes, including cell proliferation, differentiation, and apoptosis.[2] The signaling cascade is initiated by the binding of a retinoid ligand to a retinoic acid receptor (RAR), which forms a heterodimer with a retinoid X receptor (RXR).[3][4] This complex then binds to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription.

Data Presentation

The following tables summarize hypothetical quantitative data for this compound treatment based on typical results observed with related retinoids in various cancer cell lines. These tables are intended to serve as a guide for expected outcomes and for structuring experimental data.

Table 1: Effect of this compound on Cell Viability (IC50 Values)

| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |

| MCF-7 | Breast Cancer | 72 | 8.5 |

| A549 | Lung Cancer | 72 | 15.2 |

| HL-60 | Leukemia | 48 | 5.8 |

| PC-3 | Prostate Cancer | 72 | 22.1 |

IC50 (Half-maximal inhibitory concentration) values represent the concentration of this compound required to inhibit cell growth by 50%. Data is hypothetical.

Table 2: Effect of this compound on Apoptosis

| Cell Line | This compound Conc. (µM) | Incubation Time (hours) | % Apoptotic Cells (Annexin V+) |

| HL-60 | 0 (Control) | 48 | 4.2 ± 0.5 |

| 5 | 48 | 25.8 ± 2.1 | |

| 10 | 48 | 45.3 ± 3.5 | |

| MCF-7 | 0 (Control) | 72 | 3.1 ± 0.4 |

| 10 | 72 | 18.9 ± 1.8 | |

| 20 | 72 | 32.6 ± 2.9 |

Data is presented as mean ± standard deviation and is for illustrative purposes only.

Table 3: Effect of this compound on Cell Cycle Distribution

| Cell Line | This compound Conc. (µM) | Incubation Time (hours) | % G0/G1 Phase | % S Phase | % G2/M Phase |

| A549 | 0 (Control) | 48 | 55.3 ± 2.8 | 30.1 ± 1.9 | 14.6 ± 1.1 |

| 15 | 48 | 72.1 ± 3.5 | 15.8 ± 1.5 | 12.1 ± 1.0 | |

| 30 | 48 | 80.5 ± 4.1 | 9.2 ± 0.9 | 10.3 ± 0.8 |

Data is presented as mean ± standard deviation and is hypothetical.

Experimental Protocols

Detailed methodologies for key experiments are provided below. It is crucial to optimize these protocols for specific cell lines and experimental conditions.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic or anti-proliferative effects of this compound.

Materials:

-

This compound

-